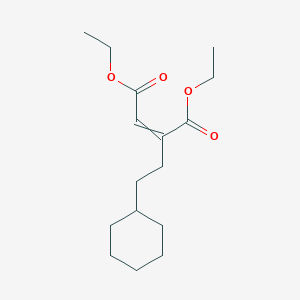
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is an organic compound with the molecular formula C14H22O4. It is a diester derivative of butenedioic acid, featuring a cyclohexylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate typically involves the esterification of butenedioic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 2-cyclohexylacetic acid with diethyl maleate under reflux conditions . The reaction is facilitated by the presence of a dehydrating agent such as toluene, which helps in the removal of water formed during the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butenedioic acid derivatives, which can then participate in further biochemical pathways. The cyclohexylethyl group may influence the compound’s hydrophobic interactions with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl maleate: A similar diester with a simpler structure, lacking the cyclohexylethyl group.
Diethyl fumarate: Another diester of butenedioic acid, differing in the geometric configuration of the double bond.
Diethyl succinate: A related compound with a saturated carbon backbone.
Uniqueness
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.
Propriétés
Numéro CAS |
827628-72-8 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
diethyl 2-(2-cyclohexylethyl)but-2-enedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)12-14(16(18)20-4-2)11-10-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3 |
Clé InChI |
YJRFUKBNPZXQGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CCC1CCCCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
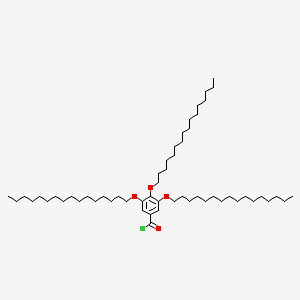
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

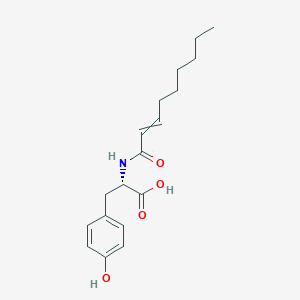
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
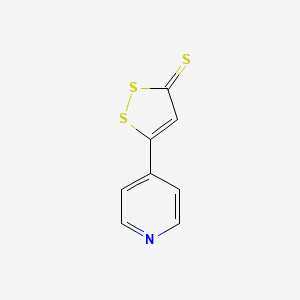
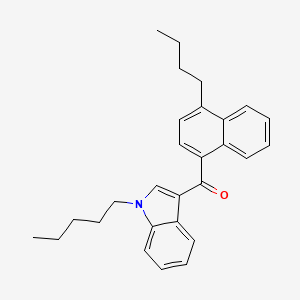
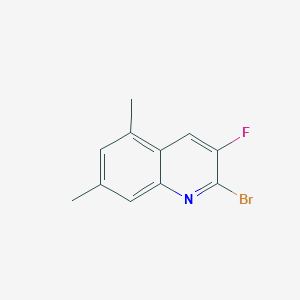
![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
